Home > Products > Screening Compounds P35347 > alpha-Naloxol hydrochloride
alpha-Naloxol hydrochloride - 34520-00-8

alpha-Naloxol hydrochloride

Catalog Number: EVT-1801184
CAS Number: 34520-00-8
Molecular Formula: C19H24ClNO4
Molecular Weight: 365.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Alpha-Naloxol is synthesized from naloxone, which is obtained from thebaine, a natural alkaloid found in opium poppy. The synthesis of alpha-naloxol involves chemical transformations that modify the structure of naloxone to enhance its pharmacological properties.

Classification

Alpha-Naloxol hydrochloride falls under the category of opioid antagonists. Its classification is significant within the field of pharmacology, as it interacts with opioid receptors in the central nervous system, influencing pain perception and addiction mechanisms.

Synthesis Analysis

Methods

The synthesis of alpha-naloxol typically involves several steps, starting from naloxone. The reduction of the ketone group in naloxone leads to the formation of alpha-naloxol. Various reducing agents can be employed for this transformation, including lithium aluminum hydride or sodium borohydride, depending on the desired reaction conditions and scale.

Technical Details

  1. Starting Material: Naloxone hydrochloride dihydrate serves as the primary precursor.
  2. Reduction Reaction: This involves treating naloxone with a suitable reducing agent under controlled conditions (e.g., temperature and solvent choice).
  3. Purification: After the reaction, purification techniques such as recrystallization or chromatography may be employed to isolate pure alpha-naloxol.
Molecular Structure Analysis

Structure

Alpha-Naloxol has a complex molecular structure characterized by a morphinan backbone with specific functional groups that define its biological activity. The molecular formula is C19H21NC_{19}H_{21}N with a molecular weight of approximately 281.38 g/mol.

Data

  • Molecular Weight: 281.38 g/mol
  • Chemical Formula: C19H21NC_{19}H_{21}N
  • Structural Features: The compound contains hydroxyl groups and an ether linkage which are crucial for its interaction with opioid receptors.
Chemical Reactions Analysis

Alpha-Naloxol undergoes various chemical reactions that are essential for its synthesis and modification:

  1. Reduction Reactions: The primary reaction involves reducing the ketone group in naloxone.
  2. Mitsunobu Reaction: This can convert alpha-naloxol to beta-naloxol using specific reagents such as phosphine compounds and azodicarboxylates.
  3. Hydrolysis and Salification: These processes are often involved in refining the final product into its hydrochloride salt form.
Mechanism of Action

Alpha-Naloxol functions primarily as an opioid receptor antagonist. Its mechanism involves:

  1. Binding to Opioid Receptors: Alpha-naloxol binds competitively to mu-opioid receptors, blocking the effects of opioids.
  2. Inhibition of Opioid Effects: By preventing opioids from activating these receptors, alpha-naloxol can reverse respiratory depression and sedation caused by opioid overdose.
  3. Pharmacokinetics: Studies show that its absorption and distribution are influenced by its lipophilicity and metabolic pathways.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and alcohol, which aids in its formulation for medical use.
  • Melting Point: Reported melting points vary based on purity but generally fall within a specific range indicative of its crystalline nature.

Chemical Properties

  • Stability: Alpha-naloxol is stable under normal storage conditions but may degrade under extreme temperatures or in the presence of moisture.
  • Reactivity: Reacts with strong acids or bases during synthesis or when forming salts.
Applications

Alpha-Naloxol has several scientific uses:

  1. Medical Applications: Primarily used in emergency medicine for reversing opioid overdose effects.
  2. Research Applications: Studied for its interactions with opioid receptors, aiding in understanding addiction mechanisms and developing new therapeutic agents.
  3. Pharmaceutical Development: Investigated for potential formulations that could offer prolonged action compared to traditional naloxone.
Pharmacological Mechanisms of Action

Receptor Binding Kinetics and Selectivity

α-Naloxol hydrochloride (6α-naloxol) is a semisynthetic opioid antagonist derived from naloxone through reduction of the C6-ketone to a hydroxyl group. This structural modification significantly alters its receptor interaction profile while preserving competitive binding at µ-opioid receptors (MORs).

Comparative µ-Opioid Receptor Affinity Relative to Naloxone

  • Binding Affinity Reduction: α-Naloxol exhibits ~5-fold lower MOR affinity (Ki = 18.7 nM) compared to naloxone (Ki = 3.7 nM) in native tissue binding assays [2] [4]. This affinity difference is attributed to disrupted hydrogen bonding networks due to loss of the ketone moiety at C6.
  • Time-Dependent Potency Shift: In morphine-naïve rodents, α-Naloxol shows only 5-fold lower potency than naloxone in suppressing operant responding. Following morphine exposure, this differential increases dramatically to 65-fold, indicating context-dependent pharmacology [4].

Table 1: Comparative Receptor Binding and Functional Potency

ParameterNaloxoneα-NaloxolExperimental System
MOR Ki (nM)3.718.7Amphibian spinal cord [2]
EC₅₀ withdrawal (mg/kg)0.159.8Morphine-naïve rats [4]
EC₅₀ withdrawal (mg/kg)0.021.3Morphine-exposed rats [4]
Late-phase potency ratio1x9x25-35 min post-administration [4]

Neutral Antagonist Properties vs. Inverse Agonist Activity of Parent Compounds

  • Inverse vs. Neutral Efficacy: Naloxone functions as an inverse agonist at constitutively active MORs, suppressing basal G-protein signaling. In contrast, α-Naloxol acts as a neutral antagonist that occupies the receptor without modulating basal activity [4] [7].
  • Withdrawal Severity Differentiation: In morphine-dependent mice, 10 mg/kg naltrexone (naloxone analog) precipitates severe withdrawal (35+ jumps). Equivalent doses of α-Naloxol induce minimal withdrawal signs, confirming its neutral antagonism [7].
  • Molecular Basis: The C6 hydroxyl group in α-Naloxol prevents the structural rearrangement required for inverse agonism, particularly the inward helix movement in TM6 that suppresses constitutive receptor signaling [5].

Modulation of Basal Opioid Receptor Signaling

Impact on Constitutively Active µ-Opioid Receptors Post-Morphine Exposure

  • Constitutive Activity Enhancement: Chronic morphine upregulates constitutively active MORs, measured by increased basal GTPγS binding (217% of control) and decreased cAMP production in GH₃MOR cells [8].
  • Differential Antagonist Effects: Naloxone suppresses this elevated basal signaling (inverse agonism), while α-Naloxol merely blocks agonist binding without altering constitutive activity. After β-funaltrexamine (irreversible antagonist) alkylation, naloxone loses efficacy while α-Naloxol maintains competitive antagonism [8].
  • Dependence Duration Correlation: With increasing morphine exposure (1→6 days), naloxone's withdrawal-precipitating potency increases 15-fold versus only 3-fold for α-Naloxol. This divergence confirms that constitutive activity amplification primarily enhances inverse agonist efficacy [7].

Table 2: Signaling Modulation in Constitutively Active Systems

ParameterNaloxone Effectα-Naloxol EffectBiological System
Basal GTPγS binding↓ 75%↔ 0%GH₃MOR membranes [8]
Basal adenylyl cyclase activity↑ 40%↔ 0%Intact GH₃MOR cells [8]
Withdrawal ED₅₀ shift (1→6d)15-fold decrease3-fold decreaseMorphine-dependent mice [7]

Role in Attenuating Agonist-Induced Receptor Adaptation

  • Prevention of Receptor Sensitization: Unlike inverse agonists, α-Naloxol does not reverse morphine-induced upregulation of constitutive activity. In HEK293 cells expressing MOR FRET sensors, morphine pretreatment induces receptor phosphorylation in 90 seconds. Subsequent α-Naloxol administration prevents further phosphorylation without reversing existing modifications [5].
  • Arrestin Recruitment Attenuation: In BRET-based assays, α-Naloxol pretreatment blocks DAMGO-induced arrestin3 recruitment to MORs (IC₅₀ = 8.3 nM), but shows 100-fold lower efficacy than naloxone at displacing pre-bound arrestin [5].
  • Therapeutic Implications: By permitting basal signaling while blocking exogenous agonists, α-Naloxol minimizes withdrawal severity. This contrasts with naloxone, which abruptly suppresses constitutive activity - the key mechanism underlying precipitated withdrawal [7] [4].

Properties

CAS Number

34520-00-8

Product Name

alpha-Naloxol hydrochloride

IUPAC Name

(4R,4aS,7S,7aR,12bS)-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride

Molecular Formula

C19H24ClNO4

Molecular Weight

365.8 g/mol

InChI

InChI=1S/C19H23NO4.ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;/h2-4,13-14,17,21-23H,1,5-10H2;1H/t13-,14+,17-,18-,19+;/m0./s1

InChI Key

VFEZXRHXAKHILC-NINXOWEVSA-N

SMILES

C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O.Cl

Canonical SMILES

C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O.Cl

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.